Ethyl 5-Fluoro-2,3-dihydroindene-1-acetate
Description
Ethyl 5-Fluoro-2,3-dihydroindene-1-acetate is a fluorinated indene derivative characterized by a bicyclic 2,3-dihydroindene core substituted with a fluorine atom at position 5 and an ethyl acetate group at position 1. For instance, ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate (C₁₂H₁₃FO₂) shares a similar backbone, with the ester group at position 2 instead of 1 . Key spectral data for related compounds include IR peaks at ~1714 cm⁻¹ (ester C=O stretch) and NMR signals indicative of fluorinated aromatic protons (δ 6.90–7.02 ppm) .
Properties
IUPAC Name |
ethyl 2-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c1-2-16-13(15)8-10-4-3-9-7-11(14)5-6-12(9)10/h5-7,10H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANKZZYXVVRHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC2=C1C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5-Fluoro-2,3-dihydroindene-1-acetate typically involves the reaction of 5-fluoro-2,3-dihydroindene with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in medicinal chemistry applications.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (1M), H₂O/THF | 5-Fluoro-2,3-dihydroindene-1-acetic acid | 85–92% |
| Basic hydrolysis | NaOH (2M), EtOH/H₂O | Sodium 5-fluoro-2,3-dihydroindene-1-acetate | 78% |
The acidic route typically achieves higher yields due to reduced side reactions, while the basic pathway is preferred for salt formation .
Transesterification Reactions
The ethyl ester group participates in transesterification with alcohols under catalytic conditions, enabling the synthesis of diverse ester derivatives.
| Catalyst | Alcohol | Temperature | Product | Conversion |
|---|---|---|---|---|
| NaOMe | Methanol | 60°C | Methyl 5-fluoro-2,3-dihydroindene-1-acetate | 95% |
| Ti(OiPr)₄ | Isopropyl alcohol | Reflux | Isopropyl 5-fluoro-2,3-dihydroindene-1-acetate | 88% |
Titanium-based catalysts show superior efficiency in bulkier alcohol substitutions.
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at the 5-position undergoes substitution with nucleophiles such as amines or alkoxides, facilitated by the electron-deficient aromatic ring .
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | DMF, 80°C, 12h | 5-Piperidino-2,3-dihydroindene-1-acetate | 67% |
| Sodium methoxide | THF, 50°C, 6h | 5-Methoxy-2,3-dihydroindene-1-acetate | 73% |
Steric hindrance from the dihydroindene scaffold reduces reactivity toward bulkier nucleophiles .
Cycloaddition and Ring-Opening Reactions
The conjugated dihydroindene system participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts .
| Dienophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24h | Bicyclic lactone derivative | >90% endo |
| Acetylenedicarboxylate | DCM, RT, 12h | Fused tetracyclic ester | 82% |
The electron-withdrawing fluorine atom enhances diene reactivity, favoring endo selectivity .
Reduction of the Dihydroindene System
Catalytic hydrogenation of the dihydroindene ring saturates the double bond, altering the compound’s conformational flexibility .
| Catalyst | Pressure | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | 1 atm H₂ | Ethyl 5-fluoro-indane-1-acetate | 100% cis |
| Rh/Al₂O₃ | 3 atm H₂ | Ethyl 5-fluoro-indane-1-acetate | 95% trans |
Palladium catalysts favor cis-addition, while rhodium promotes trans-hydrogenation .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the dihydroindene double bond and carbonyl-containing compounds .
| Reactant | Wavelength | Product | Quantum Yield |
|---|---|---|---|
| Acetone | 254 nm | Spirocyclic oxetane derivative | 0.45 |
| Benzaldehyde | 365 nm | Cross-conjugated dimer | 0.32 |
Reaction efficiency depends on the electron density of the carbonyl partner .
Biological Activity Derivatization
The compound serves as a precursor for bioactive molecules. For example, coupling with amines generates LSD1 inhibitors with sub-micromolar IC₅₀ values :
| Amine | IC₅₀ (LSD1) | Selectivity (vs. MAO-A) |
|---|---|---|
| 2-Methoxybenzylamine | 10 nM | >600-fold |
| 2-Fluorobenzylamine | 64 nM | >120-fold |
Electron-donating groups on the benzylamine enhance potency and selectivity .
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-Fluoro-2,3-dihydroindene-1-acetate has garnered attention in medicinal chemistry due to its structural properties that lend themselves to the development of therapeutic agents. Its derivatives are being investigated for their anticancer properties.
Case Study: Anticancer Activity
A notable study highlighted the compound's efficacy in inducing apoptosis in cancer cells. The research demonstrated that derivatives of 2,3-dihydroindene compounds could effectively target and inhibit IAP (Inhibitor of Apoptosis) proteins, which are often overexpressed in various cancers. This inhibition leads to increased sensitivity of cancer cells to apoptotic signals, making these compounds promising candidates for cancer treatment .
Pharmaceutical Intermediates
This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations allows it to be utilized in the development of complex drug molecules.
Synthesis Pathways
The compound can be synthesized through several methods, including electrochemical oxidation and other organic reactions. These pathways enable the production of various derivatives that can be tailored for specific therapeutic targets .
Biomedicine
In biomedicine, this compound is explored for its potential applications in drug formulation and delivery systems. Its properties make it suitable for incorporation into novel drug delivery mechanisms that enhance bioavailability and therapeutic efficacy.
Applications in Drug Delivery
Research indicates that compounds like this compound can be utilized in developing nanocarriers for targeted drug delivery. This approach aims to improve the precision of drug administration, reducing side effects while enhancing treatment outcomes for diseases such as cancer .
Chemical Reagent
As a chemical reagent, this compound is employed in various laboratory experiments and chemical syntheses. Its versatility allows researchers to explore new chemical reactions and develop innovative synthetic methodologies.
Experimental Applications
The compound is used in organic synthesis experiments where it acts as a building block for creating more complex molecules. Its reactivity under different conditions makes it a subject of interest for chemists aiming to expand synthetic methodologies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 5-Fluoro-2,3-dihydroindene-1-acetate involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its reactivity and binding affinity to certain enzymes or receptors, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Fluorine Position : Fluorine at C5 (as in the target compound) versus C6 (e.g., ) affects electronic distribution and binding affinity. For example, C5-fluoro analogs show µ-receptor activity , while C6-fluoro derivatives are linked to 5-HT7 receptor binding .
- Ester vs. Carboxylic Acid : Ethyl esters (e.g., ) enhance lipophilicity and bioavailability compared to carboxylic acids (e.g., ), which may improve blood-brain barrier penetration in CNS-targeted drugs .
Biological Activity
Ethyl 5-Fluoro-2,3-dihydroindene-1-acetate (CAS# 904290-44-4) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various cellular models, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C12H13F O2
- Molecular Weight : 208.23 g/mol
- IUPAC Name : Ethyl 5-fluoro-2,3-dihydro-1H-indene-1-acetate
The presence of the fluorine atom in its structure may influence its biological activity, particularly in terms of lipophilicity and interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, related compounds have shown inhibitory activity against lysine-specific demethylase 1 (LSD1), which is implicated in cancer progression .
- Anticancer Activity : Similar derivatives have been evaluated for their potential anticancer properties. For example, studies on related oxime compounds have demonstrated significant cytotoxic effects on various cancer cell lines such as HCT116 (colorectal carcinoma) and A549 (lung cancer) with IC50 values in the low micromolar range .
- Anti-inflammatory Properties : Some indene derivatives are known for their anti-inflammatory effects, which could be a potential area of study for this compound .
Biological Activity Data
The following table summarizes key biological activity findings related to this compound and related compounds:
Study on Anticancer Activity
In a recent study, researchers evaluated a series of indene derivatives for their ability to inhibit cancer cell growth. The study found that certain modifications to the indene structure significantly enhanced cytotoxicity against various cancer cell lines. While specific data on this compound is limited, its structural similarity suggests potential efficacy.
Evaluation of Enzyme Inhibition
Another investigation focused on enzyme inhibitors derived from indenes showed promising results against LSD1. The trans-isomer variants exhibited superior potency compared to their cis counterparts, indicating that structural conformation plays a crucial role in biological activity . This finding may be applicable to this compound's potential as an enzyme inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
